molecular formula C5H13NO2 B13348618 (S)-1-Amino-3-ethoxypropan-2-ol

(S)-1-Amino-3-ethoxypropan-2-ol

Cat. No.: B13348618
M. Wt: 119.16 g/mol
InChI Key: PCXPPKOCUWQETF-YFKPBYRVSA-N
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Description

(S)-1-Amino-3-ethoxypropan-2-ol is a chiral amino alcohol characterized by an ethoxy group at position 3, an amino group at position 1, and a hydroxyl group at position 2 of the propane backbone. The ethoxy group may enhance lipophilicity compared to hydroxyl or methoxy analogs, influencing solubility and membrane permeability.

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

(2S)-1-amino-3-ethoxypropan-2-ol

InChI

InChI=1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1

InChI Key

PCXPPKOCUWQETF-YFKPBYRVSA-N

Isomeric SMILES

CCOC[C@H](CN)O

Canonical SMILES

CCOCC(CN)O

Origin of Product

United States

Preparation Methods

Starting from Chiral Precursors

One of the most established methods involves the asymmetric synthesis starting from chiral amino alcohols or amino acids. These precursors are often derived from natural sources or synthesized via enzymatic or chemical asymmetric catalysis.

Synthesis from (S)-2-Aminopropan-1-ol Derivatives

A common route involves the transformation of (S)-2-aminopropan-1-ol derivatives through etherification with ethylating agents such as ethyl bromide or ethyl chloride under basic conditions. This method ensures the stereochemistry is retained during the alkylation process.

Reaction Scheme:

(S)-2-Aminopropan-1-ol + Ethyl halide → (S)-1-Amino-3-ethoxypropan-2-ol

Conditions:

  • Base: Potassium carbonate or sodium hydride
  • Solvent: Acetone or DMF
  • Temperature: Reflux (~80°C)

Enzymatic Resolution and Asymmetric Hydrogenation

Alternatively, enzymatic resolution techniques or asymmetric hydrogenation of suitable precursors (e.g., imines or ketones) can be employed to obtain enantiomerically pure (S)-configured compounds. These methods are particularly advantageous due to high enantioselectivity and mild conditions.

Hydrolysis of Protected Intermediates

Hydrolysis of N-Protected Derivatives

In some protocols, the amino group is protected with carbamate or sulfonamide groups during the synthesis to prevent side reactions. Hydrolysis under acidic or basic conditions then yields the free amino alcohol.

Example:

  • Hydrolysis of N-Boc-protected amino alcohols using trifluoroacetic acid (TFA) in dichloromethane.

Purification

Post-synthesis, purification typically involves:

  • Extraction with organic solvents
  • Crystallization or chromatography (e.g., chiral HPLC)
  • Verification of enantiomeric excess via chiral chromatography and NMR spectroscopy

Specific Methods from Literature

Patent-Based Approach (US20100240928A1)

A detailed process outlined in a patent describes the preparation of (S)-2-amino-1-propanol hydrochloride, a precursor to (S)-1-Amino-3-ethoxypropan-2-ol, involving:

  • Reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid at elevated temperatures (>80°C) in autoclaves or reflux conditions.
  • Distillation of water and subsequent neutralization with inorganic bases (e.g., NaOH).
  • Alkylation with ethylating agents to introduce the ethoxy group.

This process emphasizes the importance of controlled temperature and pressure conditions to ensure high enantiomeric purity and yield.

Enzymatic Cascades (From Recent Research)

Recent advances involve enzymatic cascades starting from renewable materials like l-phenylalanine, converting through multi-step biocatalysis into enantiomerically pure amino alcohols, including (S)-1-Amino-3-ethoxypropan-2-ol. These methods offer high stereoselectivity and sustainability advantages.

Summary of Preparation Data and Conditions

Method Starting Material Key Reagents Conditions Yield Enantiomeric Excess Notes
Chemical Alkylation (S)-2-Aminopropan-1-ol Ethyl halide, base Reflux in acetone/DMF Variable High Requires chiral purity verification
Hydrolysis of Protected Derivatives N-Boc or sulfonamide derivatives TFA or NaOH Mild to moderate >85% >99% Purification by chromatography
Patent Method (S)-1-methoxy-2-propylamine Hydrochloric acid Autoclave or reflux 75-85% >99% Controlled temperature and pressure

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-1-Amino-3-ethoxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (S)-1-Amino-3-ethoxypropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to unique biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The ethoxy group in (S)-1-Amino-3-ethoxypropan-2-ol differentiates it from analogs with methoxy, hydroxyl, or aryl substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight logP<sup>a</sup> Solubility (mg/mL) Key Structural Features
(S)-1-Amino-3-ethoxypropan-2-ol C5H13NO2 133.16 ~1.3 (estimated) Moderate (inferred) Ethoxy group, chiral (S)-center
(S)-2-Amino-3-phenylpropan-1-ol C9H13NO 151.21 1.08 5.61 Phenyl substituent, chiral center
(2R,S)-1-(6-Methoxy...)propan-2-ol Complex ~400 (estimated) ~2.5 (estimated) Low Methoxy groups, indole backbone
(S)-3-Amino-3-phenylpropan-1-ol C9H13NO 151.21 N/A N/A Amino and phenyl at C3

<sup>a</sup>logP values estimated via consensus or experimental data.

  • Lipophilicity: The ethoxy group in the target compound likely increases logP compared to hydroxyl analogs (e.g., (S)-1-Aminopropan-2-ol, logP ~0.5) but reduces it relative to phenyl-substituted analogs (logP ~1.08) .
  • Solubility: The ethoxy group may reduce aqueous solubility compared to hydroxylated amino alcohols but improve it relative to highly aromatic analogs.

Stereochemical Considerations

Stereochemistry significantly impacts biological efficacy. For example:

  • (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride has distinct activity from its (1R,2S)-diastereomer due to spatial orientation differences.
  • The (S)-configuration in the target compound may optimize interactions with chiral targets like enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1-Amino-3-ethoxypropan-2-ol?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, starting from a prochiral ketone, asymmetric reduction using catalysts like (R)- or (S)-BINAP-Ru complexes can yield the desired enantiomer. Alternatively, enzymatic resolution with lipases or transaminases can separate enantiomers post-synthesis . Key parameters include solvent polarity (e.g., THF or ethanol), temperature (25–60°C), and catalyst loading (1–5 mol%). Purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can the structure and purity of (S)-1-Amino-3-ethoxypropan-2-ol be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., ethoxy at δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.6 ppm for OCH2_2) and confirm stereochemistry via coupling constants .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (210 nm) assess purity. Chiral columns differentiate enantiomeric excess (>98% for pharmaceutical-grade) .
  • Polarimetry : Specific rotation ([α]D_D) confirms enantiopurity; values should align with literature standards (e.g., [α]D20_D^{20} = +15° to +25° for (S)-enantiomer) .

Q. What common chemical reactions does (S)-1-Amino-3-ethoxypropan-2-ol undergo, and how are they optimized?

  • Methodological Answer :

  • Oxidation : Using KMnO4_4 in acidic conditions converts the alcohol to a ketone. Reaction monitoring via TLC (Rf_f shift from 0.3 to 0.6 in ethyl acetate/hexane) ensures completion .
  • Acylation : Acetyl chloride in dichloromethane with triethylamine (1:1.2 molar ratio) at 0°C yields the acetylated derivative. Excess reagent is quenched with NaHCO3_3 .
  • Substitution : Nucleophilic displacement of the hydroxyl group (e.g., with TsCl/pyridine) forms intermediates for further functionalization .

Advanced Research Questions

Q. How does the ethoxy group in (S)-1-Amino-3-ethoxypropan-2-ol influence its reactivity compared to methoxy or hydroxy analogs?

  • Methodological Answer : The ethoxy group increases steric hindrance and electron-donating effects, slowing nucleophilic substitution but enhancing stability in protic solvents. Comparative kinetic studies (e.g., SN2 reactions with NaI in acetone) show rate differences: ethoxy derivatives react 30% slower than methoxy analogs due to bulkier substituents . Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and transition-state energies .

Q. How can contradictory data on the biological activity of (S)-1-Amino-3-ethoxypropan-2-ol be resolved?

  • Methodological Answer : Discrepancies often arise from enantiomeric impurities or assay conditions. Strategies include:

  • Re-evaluating enantiopurity : Chiral HPLC or CE rechecks samples.
  • Dose-response studies : Testing across concentrations (1 nM–100 µM) identifies non-linear effects.
  • Control experiments : Using knockout enzymes or receptor antagonists (e.g., NMDA for neuroactivity studies) isolates target interactions .

Q. What strategies mitigate racemization during derivatization of (S)-1-Amino-3-ethoxypropan-2-ol?

  • Methodological Answer : Racemization occurs under basic or high-temperature conditions. Mitigation approaches:

  • Low-temperature reactions : Conduct acylations at 0–5°C.
  • Protecting groups : Use Boc or Fmoc groups to stabilize the amino group during substitution.
  • Inert atmosphere : Nitrogen or argon prevents oxidative degradation .

Q. How can computational tools predict the pharmacokinetic properties of (S)-1-Amino-3-ethoxypropan-2-ol derivatives?

  • Methodological Answer :

  • ADMET Prediction : Software like Schrödinger’s QikProp calculates logP (1.2–2.5), solubility (-3.0 to -2.0 logS), and BBB penetration.
  • Docking Studies : AutoDock Vina simulates binding to target proteins (e.g., GABA receptors) using crystal structures (PDB ID: 6HUP).
  • MD Simulations : GROMACS models stability of drug-receptor complexes over 100 ns trajectories .

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